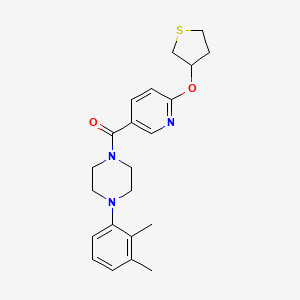
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate, also known as methoxyphenyl sulfonate (MPS), is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a fluorescent probe for biological imaging. MPS has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive molecule for use in scientific research.
作用机制
The exact mechanism of action of MPS is not fully understood, but it is believed to involve the interaction of the sulfonate ester group with various cellular components. MPS has been found to bind to proteins and other molecules in cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPS has been found to exhibit a wide range of biochemical and physiological effects. In particular, MPS has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and gene expression. MPS has also been found to induce apoptosis, or programmed cell death, in certain types of cells.
实验室实验的优点和局限性
One of the main advantages of MPS is its excellent fluorescence properties, which make it an ideal molecule for use in biological imaging studies. In addition, MPS has been found to be a highly effective reagent in organic synthesis, making it a valuable tool for synthetic chemists. However, there are also some limitations to the use of MPS in lab experiments. For example, MPS can be difficult to synthesize and purify, which can limit its availability for use in certain studies.
未来方向
There are many potential future directions for research on MPS. One area of interest is the development of new synthesis methods for MPS that are more efficient and cost-effective. In addition, there is ongoing research into the potential use of MPS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, there is also interest in exploring the use of MPS as a tool for studying cellular signaling pathways and other biological processes.
合成方法
MPS can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing MPS involves the reaction of 4-methoxyphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure MPS.
科学研究应用
MPS has been extensively studied for its potential use in various scientific applications. One of the most significant applications of MPS is its use as a fluorescent probe for biological imaging. MPS has been found to exhibit excellent fluorescence properties, making it an ideal molecule for use in fluorescence microscopy and other imaging techniques. In addition, MPS has also been used as a reagent in organic synthesis, where it has been found to be an effective catalyst for a variety of reactions.
属性
IUPAC Name |
(4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-18-11-4-6-12(7-5-11)21-22(16,17)15-10-13(19-2)8-9-14(15)20-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMOCCPOUIARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)

![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)
![2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2870148.png)

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)
![3-amino-7,7-dimethyl-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870152.png)
![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)